ALD Growth Rate: Titanium(IV) Methoxide vs. Titanium Ethoxide
In atomic layer deposition (ALD), using titanium(IV) methoxide as a precursor results in a significantly higher growth per cycle (GPC) of TiO2 films compared to titanium ethoxide under similar conditions [1]. This difference is attributed to the smaller ligand size of the methoxide group, which reduces steric hindrance during surface reactions.
| Evidence Dimension | TiO2 Growth Per Cycle (GPC) |
|---|---|
| Target Compound Data | 0.052 ± 0.01 nm/cycle |
| Comparator Or Baseline | Titanium Ethoxide: 0.043 ± 0.01 nm/cycle |
| Quantified Difference | +21% higher GPC for titanium methoxide |
| Conditions | ALD of TiO2 from precursor and water at 25-300 °C on Si and Ti substrates |
Why This Matters
This 21% higher GPC translates directly into increased manufacturing throughput and reduced process time for ALD-based TiO2 film production.
- [1] Applied Surface Science, 257(1), 186-191. (2010). View Source
